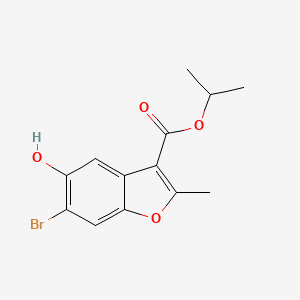

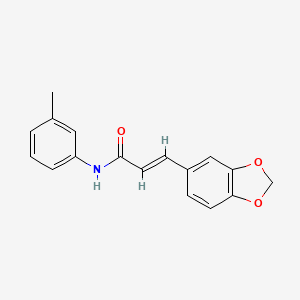

isopropyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

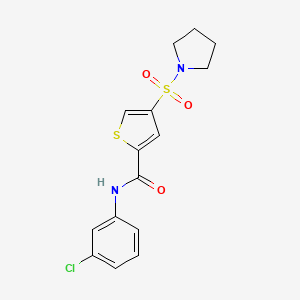

Isopropyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IBH and is known for its unique chemical structure, which makes it a promising candidate for drug development and other biomedical applications.

Applications De Recherche Scientifique

Friedel-Crafts Reaction and Synthetic Applications

The compound isopropyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate serves as a versatile intermediate in organic synthesis, particularly in the Friedel-Crafts acylation reactions. Studies by Kawase et al. (1970) have demonstrated the utility of related benzofuranyl ketones and carboxylic esters in organic transformations. These compounds undergo acylation and alkylation reactions to produce isopropylated products, showcasing their role in the synthesis of complex organic molecules. The research highlights the compound's potential in synthesizing keto-acids and dicarboxylic acids, pivotal intermediates in organic chemistry (Kawase, Okada, & Miwa, 1970).

Continuous Flow-Flash Chemistry for Scale-Up Synthesis

In the realm of process chemistry, the compound has been identified as a key intermediate in the efficient scale-up synthesis of biologically significant molecules. Seto et al. (2019) conducted a study focusing on the scale-up synthesis of 5-cyano-2-formylbenzoic acid using continuous flow-flash chemistry. This method leverages the rapid Br/Li exchange reaction facilitated by isopropyl 2-bromo-5-cyanobenzoate, illustrating how isopropyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and related compounds can be efficiently synthesized on a large scale. This research underscores the importance of innovative chemical processes in achieving high yields of crucial intermediates for further pharmaceutical and chemical research (Seto et al., 2019).

Electrochemical Synthesis of New Benzofuran Derivatives

Moghaddam et al. (2006) explored the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles to synthesize new benzofuran derivatives, indicating a broader scope of synthetic applications for benzofuran compounds. This study exemplifies the electrochemical approach to constructing benzofuran structures, potentially including the synthesis of isopropyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Such methods offer an environmentally friendly alternative to traditional synthesis, highlighting the compound's versatility in organic synthesis (Moghaddam et al., 2006).

Propriétés

IUPAC Name |

propan-2-yl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO4/c1-6(2)17-13(16)12-7(3)18-11-5-9(14)10(15)4-8(11)12/h4-6,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFUPKNFRIURPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5561502.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperazinone](/img/structure/B5561516.png)

![3-methyl-8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561538.png)

![4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5561545.png)

![methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)

![N'-[(3S*,4R*)-1-(2,5-dimethoxybenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5561577.png)

![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)

![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)

![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)